3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative characterized by a fused bicyclic quinazoline core substituted with a 3-chlorobenzyl group at position 3 and a 1,2,4-oxadiazole ring linked to a 3,5-dimethoxyphenyl moiety at position 5. The presence of the oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, may enhance target binding affinity. The 3-chlorobenzyl group could influence lipophilicity and membrane permeability, while the 3,5-dimethoxyphenyl substituent may contribute to π-π stacking interactions with biological targets.
Properties
Molecular Formula |
C25H19ClN4O5 |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-6-7-20-21(11-15)27-25(32)30(24(20)31)13-14-4-3-5-17(26)8-14/h3-12H,13H2,1-2H3,(H,27,32) |
InChI Key |
NUSSJKZJNIZTRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)Cl)OC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Chlorobenzyl group : Enhances lipophilicity and may influence receptor binding.
- Oxadiazole moiety : Known for its biological activity, including antimicrobial and anticancer properties.
- Quinazoline core : Associated with various pharmacological effects such as antitumor and anti-inflammatory activities.
Molecular Formula
Molecular Weight
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A derivative of quinazoline was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating a dose-dependent decrease in cell viability, with IC50 values in the micromolar range.
Antimicrobial Properties
The oxadiazole ring in the compound is known for its antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that oxadiazole derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
Anti-inflammatory Effects
Quinazoline derivatives have been linked to anti-inflammatory effects. The presence of methoxy groups in the structure may enhance these effects by modulating inflammatory pathways.
- Experimental Evidence : In vitro assays demonstrated that similar compounds reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) in activated macrophages.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Compound A : 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Core Structure : Benzoxazole-triazole hybrid vs. quinazoline-dione.
- Substituents :
- 3-chlorophenyl (shared with the target compound).
- 4-methylphenyl and triazole-thione (absent in the target).
- Functional Groups :
- Biological Relevance :
- Compound A’s triazole-thione moiety is associated with antimicrobial activity, whereas the oxadiazole in the target compound is more commonly linked to kinase inhibition or anti-inflammatory effects.
Compound B : Imazaquin ()
- Core Structure: Quinolinecarboxylic acid vs. quinazoline-dione.
- Substituents: Imidazolinone group (herbicidal activity) vs. oxadiazole (diverse applications).
Physicochemical and Spectroscopic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
